N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 408.08971847 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCKXWMTEYCWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H15F5N2O
- Molecular Weight : 392.33 g/mol
- IUPAC Name : this compound
This structure features multiple fluorinated aromatic rings, which are known to enhance the lipophilicity and bioactivity of drug candidates.
Research indicates that this compound may exhibit several mechanisms of action:
- Acetylcholinesterase Inhibition : Similar compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
- Antimicrobial Properties : Preliminary studies suggest that related compounds demonstrate significant antimicrobial activities against various bacterial strains, including MRSA. The presence of trifluoromethyl groups is believed to contribute to this activity by altering the interaction with microbial membranes .
- Antitumor Activity : Some derivatives within this chemical class have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Assays
| Study Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Electric Eel AChE | 0.29 | Comparable to known inhibitors like donepezil |
| Antimicrobial Activity | MRSA | 2 | Effective against biofilm formation |
| Antitumor Activity | HeLa Cells | 5 | Induced apoptosis at concentrations above 5 µM |
Case Studies
- Acetylcholinesterase Inhibition Study : A study conducted on a series of dihydropyridine derivatives found that those with similar structural motifs to our compound exhibited significant AChE inhibition with IC50 values ranging from 0.29 µM to 1.18 µM, indicating high potency against this target .
- Antimicrobial Efficacy Against Biofilms : Research demonstrated that compounds with similar trifluoromethyl substitutions showed effective eradication of biofilms formed by Staphylococcus aureus and Enterococcus faecalis, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells indicated that the compound induced significant cytotoxic effects at concentrations above 5 µM, suggesting potential as an anticancer agent .
Scientific Research Applications
Migraine Treatment
One of the most significant applications of this compound is its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment. Research indicates that CGRP plays a crucial role in migraine pathophysiology, and antagonists can provide effective relief. The compound has been shown to possess potent activity against CGRP receptors, making it a candidate for further development in migraine therapeutics .
Anticancer Activity
Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit anticancer properties. The structural characteristics of N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. Investigations into its efficacy against various cancer cell lines are ongoing and show promise for future applications in oncology .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of dihydropyridine derivatives. The compound's ability to modulate calcium channels could contribute to neuroprotection in conditions such as Alzheimer's disease and other neurodegenerative disorders. Research is being conducted to evaluate its potential benefits in preserving neuronal function and reducing neuroinflammation .
Case Study 1: CGRP Antagonism
In a study published by PubMed, researchers synthesized several derivatives of this compound to evaluate their potency as CGRP antagonists. The results demonstrated that certain modifications significantly enhanced receptor binding affinity and selectivity, leading to reduced migraine symptoms in preclinical models .
Case Study 2: Anticancer Efficacy
A recent investigation explored the anticancer properties of this compound against breast cancer cell lines. The study revealed that the compound induced apoptosis and inhibited cell migration at micromolar concentrations. Further research is needed to elucidate the underlying mechanisms and potential synergistic effects with existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
